6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde
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Overview
Description
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high thermal stability and resistance to oxidative degradation. These properties make them valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This reaction yields 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and reagents ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-fluoro-5-(trifluoromethyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-amino-5-(trifluoromethyl)pyridine
Uniqueness
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both fluorine and aldehyde functional groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
1805069-58-2 |
---|---|
Molecular Formula |
C7H3F4NO |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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